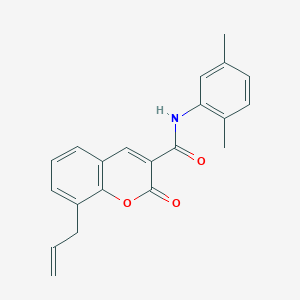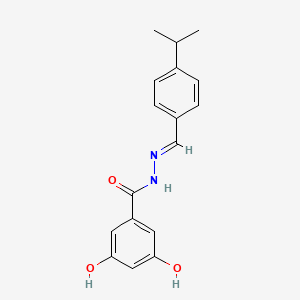![molecular formula C16H24N4O3 B5533722 4-[(4-methyl-2-piperidin-1-ylpyrimidin-5-yl)carbonyl]-1,4-oxazepan-6-ol](/img/structure/B5533722.png)
4-[(4-methyl-2-piperidin-1-ylpyrimidin-5-yl)carbonyl]-1,4-oxazepan-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of compounds containing piperidine and pyrimidinyl groups involves complex chemical reactions that often aim to introduce specific functional groups or structural changes to achieve desired properties. For instance, Shin et al. (2013) synthesized a novel series of oxazolidinones with various piperidine groups, evaluating their antibacterial activity against resistant strains of bacteria (Shin et al., 2013). Similarly, Takahata et al. (2006) described a new route to synthesize trans-2,6-disubstituted piperidine-related alkaloids, demonstrating the versatility of piperidine derivatives in synthetic chemistry (Takahata et al., 2006).
Molecular Structure Analysis
The molecular structure of compounds containing piperidine and pyrimidinyl groups is critical for understanding their chemical behavior and potential applications. Structural studies often employ techniques such as NMR, crystallography, and computational modeling to elucidate the conformation and electronic properties of these molecules. For example, the structural characterization of isothiazolopyridines of Mannich base type by Karczmarzyk and Malinka (2008) highlighted the importance of structural analysis in correlating molecular geometry with biological activity (Karczmarzyk & Malinka, 2008).
Chemical Reactions and Properties
Compounds with piperidine and pyrimidinyl moieties engage in a variety of chemical reactions, influenced by their functional groups and molecular structure. The reactivity of these compounds can be tailored for specific synthetic routes or biological activities. For example, Paulrasu et al. (2014) synthesized thiadiazole derivatives with piperidinyl groups, evaluating their antioxidant, antitumor, and antimicrobial activities, showcasing the diverse chemical properties and potential applications of these compounds (Paulrasu et al., 2014).
Physical Properties Analysis
The physical properties of compounds, including melting points, solubility, and crystalline structure, are crucial for their practical application in various fields. Although specific data on "4-[(4-methyl-2-piperidin-1-ylpyrimidin-5-yl)carbonyl]-1,4-oxazepan-6-ol" are not available, the study of similar compounds provides valuable insights. For instance, the crystal and molecular structures of isothiazolopyridines determined by X-ray analysis revealed significant information about their physical characteristics and potential as analgesic compounds (Karczmarzyk & Malinka, 2008).
Chemical Properties Analysis
The chemical properties of piperidine and pyrimidinyl derivatives, such as acidity, basicity, and reactivity towards various reagents, are pivotal for their application in synthesis and medicinal chemistry. Studies like those conducted by Paulrasu et al. (2014) provide a comprehensive view of the chemical behavior of these compounds, including their reactivity and potential biological activities (Paulrasu et al., 2014).
Eigenschaften
IUPAC Name |
(6-hydroxy-1,4-oxazepan-4-yl)-(4-methyl-2-piperidin-1-ylpyrimidin-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O3/c1-12-14(15(22)20-7-8-23-11-13(21)10-20)9-17-16(18-12)19-5-3-2-4-6-19/h9,13,21H,2-8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDSMXTCAXYVXNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)N2CCOCC(C2)O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-{[(4S*)-4-hydroxy-4-(methoxymethyl)-3,3-dimethylpiperidin-1-yl]carbonyl}phenyl)imidazolidine-2,4-dione](/img/structure/B5533648.png)
![2-(2-isobutyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)-N-(2-thienylmethyl)acetamide](/img/structure/B5533652.png)
![N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]-4-fluorobenzohydrazide](/img/structure/B5533655.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-N'-phenylurea](/img/structure/B5533661.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-bromobenzamide](/img/structure/B5533667.png)
![3-[3-(trifluoromethyl)benzylidene]-2-benzofuran-1(3H)-one](/img/structure/B5533675.png)
![N-(4-chlorophenyl)-2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5533677.png)


![2-methoxy-4-(methylthio)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5533702.png)
![3-[5-(ethylthio)-1H-tetrazol-1-yl]benzoic acid](/img/structure/B5533718.png)
![N-(3-acetylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5533729.png)
